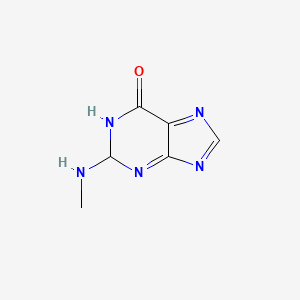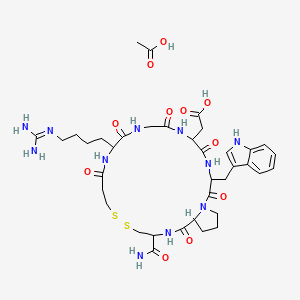
deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eptifibatide (acetate) is a synthetic cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). It is a potent platelet aggregation inhibitor used primarily in the medical management of acute coronary syndromes and as an adjunct to percutaneous coronary interventions . The compound works by selectively and reversibly blocking the platelet glycoprotein IIb/IIIa receptor, thereby preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .
Preparation Methods
Eptifibatide (acetate) is synthesized using both liquid-phase and solid-phase peptide synthesis methods. One method involves a non-linear liquid-phase peptide synthesis scheme, which combines precursor peptides synthesized separately in high purity and yield . Another method utilizes solid-phase polypeptide synthesis, where the eptifibatide resin is prepared by sequentially splicing protective amino acids onto an amino resin . The crude product is then subjected to acidolysis, oxidation, purification, and salt exchange to obtain the final product .
Chemical Reactions Analysis
Eptifibatide (acetate) undergoes various chemical reactions, including oxidation and cyclization. The synthesis involves the formation of an interchain disulfide bridge between the cysteine amide and the mercaptopropionyl moieties . Common reagents used in these reactions include trifluoroacetic acid for acidolysis and oxidizing agents for disulfide bond formation . The major product formed is the cyclic heptapeptide eptifibatide, which is a white to light yellow powder readily soluble in water .
Scientific Research Applications
Eptifibatide (acetate) has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is used to study platelet aggregation and its inhibition, making it valuable in research on acute coronary syndromes and myocardial infarction . Additionally, eptifibatide is being explored for its potential use in treating ischemic stroke, carotid stenting, intracranial aneurysm stenting, and septic shock . Its ability to block different pathways in platelet activation and aggregation makes it a versatile tool in cardiovascular research .
Mechanism of Action
Eptifibatide (acetate) exerts its effects by reversibly binding to the platelet glycoprotein IIb/IIIa receptor . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner, making eptifibatide an effective antiplatelet agent . The molecular targets involved include the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Eptifibatide (acetate) belongs to the class of glycoprotein IIb/IIIa inhibitors, which also includes compounds like abciximab and tirofiban . Compared to these compounds, eptifibatide is unique due to its cyclic heptapeptide structure derived from rattlesnake venom . This structure allows for selective and reversible binding to the glycoprotein IIb/IIIa receptor, providing a balance between efficacy and safety . Other similar compounds include lamifiban and roxifiban, which also inhibit platelet aggregation but differ in their chemical structures and pharmacokinetic profiles .
Properties
Molecular Formula |
C37H53N11O11S2 |
|---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
acetic acid;2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4) |
InChI Key |
KWKBRYJYRIUYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



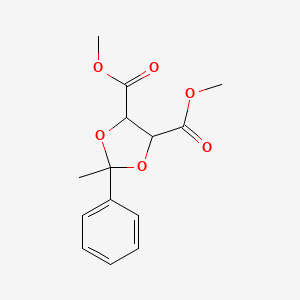
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
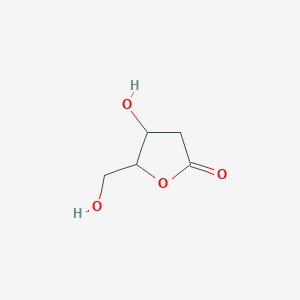
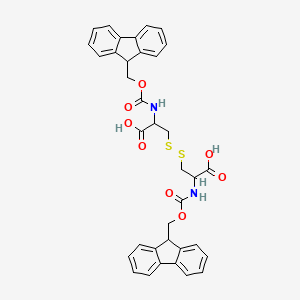
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
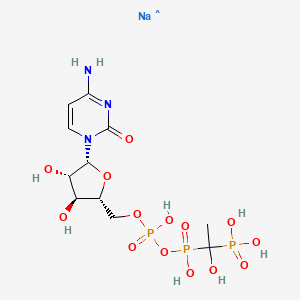
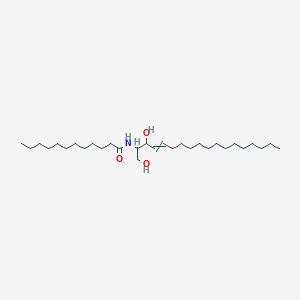

![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)

